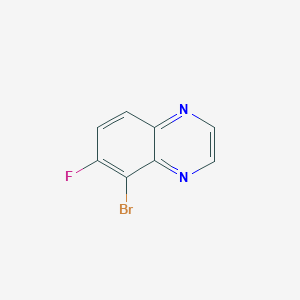

5-Bromo-6-fluoroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCIDRGPCBMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Fluoroquinoxaline and Its Derivatives

General Synthetic Strategies for Halogenated Quinoxalines

The construction of the quinoxaline (B1680401) ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The diversity of halogenated quinoxalines arises from either incorporating halogenated precursors in this condensation step or by functionalizing the quinoxaline core post-synthesis.

The most direct and widely used method for synthesizing the quinoxaline core is the cyclocondensation reaction between an o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound. sapub.org This approach is highly efficient for creating the fundamental bicyclic structure. When a halogen-substituted o-phenylenediamine is used, the halogen atoms are directly incorporated into the final quinoxaline product at predetermined positions.

A classic example of this strategy is the reaction of o-phenylenediamine with glyoxal (B1671930) to yield the parent quinoxaline. sapub.org By extension, if a halogenated diamine is used as the starting material, a corresponding halogenated quinoxaline is formed. This method's primary advantage is its atom economy and straightforward nature. The reaction conditions can be modified using various catalysts and solvent systems to optimize yields. researchgate.net

Multi-step pathways offer greater flexibility and are often necessary for producing complex or specifically substituted quinoxalines that are not accessible through direct cyclization. These routes can involve two main strategies:

Synthesis of a Substituted Precursor: This involves the synthesis of a specifically substituted o-phenylenediamine over several steps, followed by a final cyclization reaction. For instance, a commercially available aniline (B41778) may undergo nitration, reduction, and halogenation before being used in the quinoxaline-forming reaction. This ensures precise control over the substitution pattern of the final product. A common sequence involves starting with a substituted nitroaniline, which is then reduced to the diamine just before cyclization. guidechem.comresearchgate.net

Post-Cyclization Halogenation: In this approach, a non-halogenated or differently halogenated quinoxaline is synthesized first, followed by the selective introduction of halogen atoms onto the pre-formed ring system. This requires regioselective halogenation methods that can precisely target specific positions on the quinoxaline core. An example includes the direct bromination of a quinoxaline derivative to introduce a bromine atom at a desired position. chemicalbook.com

Targeted Synthesis of 5-Bromo-6-fluoroquinoxaline

The synthesis of this compound is a prime example of a targeted approach where the strategic selection of precursors and control of reaction conditions are paramount to achieving the desired substitution pattern.

The most direct and logical synthetic route to this compound relies on the principle of direct cyclization using a precursor that already contains the required halogens in the correct orientation. The key starting material for this synthesis is 4-Bromo-5-fluoro-1,2-phenylenediamine . scbt.com This precursor has the bromine and fluorine atoms positioned on the benzene ring such that upon cyclization, they will be located at the 5- and 6-positions of the resulting quinoxaline ring, respectively.

The synthesis is completed by reacting 4-Bromo-5-fluoro-1,2-phenylenediamine with a simple 1,2-dicarbonyl compound, typically glyoxal, in a cyclocondensation reaction. This reaction directly forms the pyrazine ring fused to the substituted benzene ring, yielding the target molecule, this compound.

| Reactant 1 | Reactant 2 | Product |

| 4-Bromo-5-fluoro-1,2-phenylenediamine | Glyoxal | This compound |

In the targeted synthesis of this compound from its corresponding diamine, the critical regiochemical control is exerted during the synthesis of the 4-Bromo-5-fluoro-1,2-phenylenediamine precursor itself, rather than by direct halogenation of a quinoxaline core. Achieving the desired 1,2-diamino-4-bromo-5-fluoro substitution pattern on the benzene ring requires precise and selective chemical transformations.

Regioselective bromination is a key step in the synthesis of many halogenated aromatic precursors. While the specific synthesis of 4-bromo-5-fluoro-1,2-phenylenediamine is not detailed in readily available literature, established protocols for the synthesis of analogous compounds, such as 4-bromo-o-phenylenediamine, provide a clear blueprint for how such regioselectivity is achieved.

One common strategy involves the protection of the highly activating amino groups of o-phenylenediamine via acetylation with acetic anhydride. patsnap.comprepchem.com This step forms diacetyl amide, which moderates the reactivity of the aromatic ring and directs the incoming electrophile (bromine). Subsequent bromination using reagents like sodium bromide with hydrogen peroxide or bromine in acetic acid selectively installs the bromine atom at the 4-position due to steric and electronic effects. patsnap.comgoogle.com The final step is the hydrolysis of the amide groups to regenerate the diamine, now bearing a bromine atom at the desired position.

An alternative approach to achieving 5-bromo substitution involves the direct, regioselective bromination of a pre-formed quinoxaline ring. For example, 6-aminoquinoxaline (B194958) can be brominated to yield 5-bromo-6-aminoquinoxaline. guidechem.com In this multi-step process, 4-nitro-o-phenylenediamine (B140028) is first cyclized with glyoxal to form 6-nitroquinoxaline (B1294896). The nitro group is then reduced to an amino group, yielding 6-aminoquinoxaline. Finally, this compound is treated with a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or bromine in acetic acid, which selectively adds a bromine atom at the 5-position, ortho to the activating amino group. guidechem.comresearchgate.netgoogle.com This demonstrates a powerful method for controlling the position of bromine on the quinoxaline scaffold.

Summary of Key Bromination Reactions

| Starting Material | Brominating Agent | Product | Reference |

|---|---|---|---|

| o-Phenylenediamine (diacetylated) | Sodium Bromide / Hydrogen Peroxide | 4-Bromo-o-phenyl diacetyl amide | patsnap.comgoogle.com |

| 6-Aminoquinoxaline | Bromine / Acetic Acid | 5-Bromo-6-aminoquinoxaline hydrobromide | guidechem.com |

| 6-Aminoquinoxaline | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 5-Bromo-6-aminoquinoxaline | researchgate.netgoogle.com |

Regioselective Halogenation Strategies

Fluorination Protocols

The introduction of a fluorine atom onto the quinoxaline ring is a key step in the synthesis of this compound. Electrophilic fluorination is a common method employed for this transformation. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are utilized to introduce fluorine at specific positions on an aromatic ring under controlled conditions. This method is valued for its high selectivity, often facilitated by a catalyst under mild reaction conditions.

Another approach to fluorination involves nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a leaving group on the quinoxaline ring is displaced by a fluoride (B91410) ion. The efficiency of SNAr reactions is highly dependent on the nature of the solvent, with polar aprotic solvents generally favoring the reaction by solvating the cation and leaving the fluoride ion more nucleophilic.

Influence of Halogenation Order on Regioselectivity

The order in which bromination and fluorination are carried out has a profound impact on the regioselectivity of the final product, this compound. The directing effects of the substituents already present on the quinoxaline ring guide the position of the incoming halogen. For instance, the presence of a directing group at a specific position can activate or deactivate certain positions on the aromatic ring towards electrophilic or nucleophilic attack.

An operationally simple, metal-free protocol for the C5-H halogenation of 8-substituted quinoline (B57606) derivatives has been established, which proceeds with excellent regioselectivity. rsc.org This highlights the importance of existing substituents in directing the position of subsequent halogenation. The synthesis of quinoxaline derivatives can also be achieved with excellent regioselectivity when using asymmetrical reactants. nih.gov Therefore, a carefully planned sequence of halogenation steps is crucial to selectively synthesize the desired this compound isomer.

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently and with high purity. This involves a systematic study of various parameters that can influence the reaction outcome.

Solvent System Optimization

The choice of solvent can significantly affect the yield and rate of the synthesis of this compound. For instance, in bromination reactions, solvents like dichloromethane (B109758) (CH2Cl2) have been found to be effective. researchgate.net The solubility of reactants and intermediates in the chosen solvent system is a key factor. For precursors like 4-nitro-1,2-phenylenediamine, solubility studies have shown that solvents like acetone (B3395972) and 2-butanone (B6335102) offer higher solubility compared to alcohols or toluene. researchgate.net The solvent also plays a role in stabilizing transition states and intermediates, thereby influencing the reaction pathway and selectivity.

Temperature Gradient Studies

Reaction temperature is a crucial parameter that is often optimized to maximize the yield and minimize side product formation. Studies have shown that the yield of related quinoxaline derivatives increases with an increase in temperature within a certain range. researchgate.net For example, in a catalytic hydrogenation step to produce an aminoquinoxaline precursor, a reaction temperature of 70°C was found to be optimal. researchgate.net However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Therefore, temperature gradient studies are essential to identify the optimal temperature for each step of the synthesis.

Catalyst Selection and Loading

Catalysts are often employed to enhance the rate and selectivity of the reactions involved in the synthesis of this compound. For hydrogenation steps, palladium on carbon (Pd/C) is a commonly used catalyst. researchgate.netgoogle.com The loading of the catalyst, which is the amount of catalyst relative to the reactant, is a critical parameter to optimize. An optimal catalyst loading ensures a high reaction rate without being economically wasteful or leading to difficulties in product purification. For instance, an optimal ratio of Pd/C to 6-nitroquinoxaline was determined to be 1:20 for a specific hydrogenation reaction. researchgate.net In some cases, metal-free catalysts are also employed, offering advantages in terms of cost and environmental impact. nih.gov

The table below illustrates the effect of different catalysts on the synthesis of various heterocyclic compounds, which can be analogous to the synthesis of this compound.

| Catalyst | Reactants | Product | Yield (%) |

| Trifluoromethanesulfonic acid (TfOH) | Sulfonamides and cyclic ethers | Pyrrolidine derivatives | Favorable to outstanding |

| Piperidine | Not specified | Chromenopyrrole frameworks | High |

| Ammonium iodide | Arylketones, amines, and nitrovinylarenes | Multiaryl-substituted pyrrole (B145914) frames | Up to 94% |

Application of Orthogonal Experimental Design for Process Optimization

To efficiently optimize multiple reaction parameters simultaneously, orthogonal experimental design is a powerful statistical tool. This method allows for the systematic investigation of the influence of various factors (e.g., temperature, solvent, catalyst loading, reaction time) on the reaction yield and purity with a limited number of experiments. By analyzing the results of these experiments, the optimal combination of reaction conditions can be determined, leading to a more efficient and robust synthetic process for this compound.

AI-Driven Process Simulation and Machine Learning Models in Synthesis

Retrosynthesis and Route Prediction:

Reaction Condition Optimization:

Machine learning algorithms are adept at optimizing reaction conditions to maximize yield and minimize byproducts. beilstein-journals.orgduke.edu By utilizing data from a limited number of initial experiments, these models can predict the optimal parameters for temperature, pressure, catalyst loading, and solvent choice for the key steps in the synthesis of this compound. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. duke.edu

Predictive Modeling of Physicochemical Properties:

Machine learning models can also be trained to predict the physicochemical properties of this compound and its derivatives. This can aid in the design of molecules with specific desired characteristics, such as solubility and stability, by correlating structural features with these properties.

Interactive Data Table: Potential Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthetic Analysis | AI algorithms analyze the structure of this compound to propose a series of reactions to synthesize it from simpler precursors. | Identification of novel, more efficient, or more cost-effective synthetic routes. |

| Reaction Yield Prediction | Machine learning models are trained on experimental data to predict the yield of a reaction based on the chosen reactants, catalysts, and conditions. | Optimization of reaction conditions to maximize the yield of this compound. |

| Byproduct Formation Prediction | AI can predict the formation of potential byproducts in the synthesis, allowing for proactive adjustments to the reaction conditions. | Increased purity of the final product and simplified purification processes. |

| Catalyst Selection | Machine learning can suggest the most effective catalyst for a specific transformation in the synthetic pathway from a large database of known catalysts. | Improved reaction rates and selectivity, leading to a more efficient synthesis. |

| Process Simulation | AI-driven simulations can model the entire synthetic process, identifying potential bottlenecks and areas for improvement before scaling up production. | Smoother transition from laboratory-scale synthesis to industrial production. |

Chemical Reactivity and Derivatization Studies of 5 Bromo 6 Fluoroquinoxaline

Nucleophilic Substitution Reactions Involving Halogen Atoms

In theory, the 5-Bromo-6-fluoroquinoxaline core presents two potential sites for nucleophilic aromatic substitution: the carbon bearing the bromine atom and the one bearing the fluorine atom. The relative reactivity of these two halogens is influenced by a combination of inductive and resonance effects, as well as the nature of the attacking nucleophile and reaction conditions.

Reactivity of the Bromine Moiety

Generally, in nucleophilic aromatic substitutions on halo-substituted quinoxalines, the reactivity of halogens follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the cleavage of the carbon-halogen bond. Therefore, it would be expected that the bromine atom at the 5-position could be displaced by various nucleophiles. However, without specific experimental data for this compound, this remains a theoretical consideration.

Reactivity of the Fluorine Moiety

Conversely, the high electronegativity of the fluorine atom can activate the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. In some heterocyclic systems, fluorine is found to be more labile than other halogens in nucleophilic aromatic substitution reactions. The specific reactivity of the fluorine atom at the 6-position of this compound would depend on the electronic effects of the bromine atom and the quinoxaline (B1680401) ring system. No published studies were found to confirm this reactivity.

Cross-Coupling Reactions and Their Mechanistic Investigations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. It is plausible that this compound could participate in such reactions. The bromine atom at the 5-position would be the more likely site for oxidative addition to a palladium(0) catalyst, a key step in common cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of substituents at this position. However, no specific examples or mechanistic studies involving this compound have been reported in the available literature.

Functional Group Interconversions on the Quinoxaline Core

Further derivatization of the quinoxaline core could, in principle, be achieved through various functional group interconversions.

Reduction Reactions

Reduction of the quinoxaline ring system can lead to the formation of dihydro- or tetrahydroquinoxaline derivatives. Additionally, if a nitro group were present on the ring, it could be selectively reduced to an amino group, which could then be further functionalized. Without a nitro-substituted precursor of this compound being described, this remains a hypothetical transformation.

Cyclization Reactions for Polycyclic Compounds

The quinoxaline scaffold can be a building block for the synthesis of more complex polycyclic aromatic systems. Through reactions involving functional groups introduced onto the this compound core, intramolecular cyclization could potentially lead to the formation of novel heterocyclic structures. There are currently no documented examples of such cyclization reactions starting from this compound.

Oxidation Reactions, Including N-Oxidation

The oxidation of the quinoxaline ring system can lead to the formation of N-oxides or quinoxaline-diones, which are valuable intermediates for further functionalization. While specific studies detailing the oxidation of this compound are not extensively documented in the reviewed literature, the reactivity of the core quinoxaline structure provides insights into potential transformations.

Generally, the nitrogen atoms in the pyrazine (B50134) ring of quinoxaline can be oxidized to form mono- or di-N-oxides using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The electronic properties of the substituents on the benzene (B151609) ring influence the regioselectivity and ease of N-oxidation. The electron-withdrawing nature of the bromine and fluorine atoms in this compound would be expected to decrease the electron density of the heterocyclic ring, making N-oxidation more challenging compared to electron-rich quinoxalines.

Furthermore, oxidative processes can be involved in the synthesis of the quinoxaline ring itself, for instance, through the tandem oxidation of α-hydroxyketones to a 1,2-dicarbonyl intermediate, which then condenses with a 1,2-diamine. scielo.br While not a direct oxidation of this compound, this highlights the stability of the quinoxaline core under certain oxidative conditions.

Synthesis of Advanced Quinoxaline Scaffolds and Analogs

The halogen substituents of this compound serve as versatile handles for constructing more complex molecular architectures.

Quinoxaline-2,3-diones are important scaffolds, notably investigated as antagonists for ionotropic glutamate receptors like AMPA. nih.gov The synthesis of these diones from a pre-formed quinoxaline, such as this compound, would typically involve oxidation of the pyrazine ring. A common strategy for preparing substituted 5,8-quinoxalinediones involves the oxidative demethylation of corresponding 5,8-dimethoxyquinoxalines. niscpr.res.in

For this compound, a hypothetical pathway to a dione could involve initial nucleophilic substitution of the halogen atoms (e.g., with methoxy groups) followed by an oxidative step. However, the more classic and direct route to substituted quinoxaline-diones involves the condensation of a substituted o-phenylenediamine (B120857) with oxalic acid or its derivatives. researchgate.net Therefore, synthesizing this compound-2,3-dione would likely start from 4-bromo-5-fluoro-1,2-phenylenediamine.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields, particularly in the synthesis of heterocyclic compounds. udayton.edu This methodology is highly effective for the derivatization of halogenated quinoxalines via nucleophilic aromatic substitution (SNAr).

The reaction of this compound with various amines and N-heterocycles under microwave irradiation represents an efficient route to novel derivatives. The fluorine atom, being more electronegative and often a better leaving group in SNAr reactions than bromine, is the likely site of substitution. Microwave heating can significantly reduce reaction times from hours to minutes, often in solvent-free conditions or using a high-boiling polar solvent like DMF or DMSO. scielo.brscispace.com This approach offers a greener and more efficient alternative to conventional heating methods for producing libraries of substituted quinoxalines for biological screening. udayton.eduudayton.edu

Table 1: Representative Microwave-Assisted Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Potential Product | Advantage of Microwave |

| 1 | Morpholine | 5-Bromo-6-(morpholin-4-yl)quinoxaline | Rapid reaction times, high yields |

| 2 | Piperazine | 5-Bromo-6-(piperazin-1-yl)quinoxaline | Reduced side products |

| 3 | Aniline (B41778) | N-phenyl-5-bromoquinoxalin-6-amine | Solvent-free conditions possible |

| 4 | Imidazole | 5-Bromo-6-(1H-imidazol-1-yl)quinoxaline | Enhanced reaction rates |

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, and the bromine atom at the C5 position of this compound is an ideal handle for such transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govtcichemicals.com this compound can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids to introduce diverse substituents at the C5 position. nih.gov The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and scope.

Table 2: Exemplar Suzuki-Miyaura Cross-Coupling Reaction Parameters

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Pd Catalyst | Pd(PPh3)4, PdCl2(dppf) | Catalyzes the reaction cycle |

| Base | K2CO3, Cs2CO3 | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene | Provides the reaction medium |

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, enabling the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of primary or secondary amines at the C5 position of the quinoxaline core, a transformation that is often challenging to achieve via classical methods. The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.org This method is a powerful alternative to SNAr for aminating the quinoxaline scaffold, particularly at the less reactive C-Br bond.

Biological Activities and Mechanistic Insights of 5 Bromo 6 Fluoroquinoxaline Derivatives

Antiparasitic Effects

The antiparasitic potential of the broader class of quinoxaline (B1680401) and quinoline (B57606) derivatives has been a subject of interest in drug discovery. However, the specific compound 5-Bromo-6-fluoroquinoxaline and its derivatives have not been a focus of published antiparasitic research.

Despite the exploration of various quinoline and quinoxaline-based compounds for their activity against Plasmodium falciparum, specific studies detailing the anti-malarial efficacy of this compound derivatives are absent from the scientific literature. There is no available data on their potency against either chloroquine-sensitive or chloroquine-resistant strains of the malaria parasite.

There is a significant gap in the literature regarding the evaluation of this compound and its derivatives against various parasitic organisms. No studies have been published that assess their activity against Leishmania, Trypanosoma, or Schistosoma species.

Thioredoxin reductase is a validated drug target in several parasitic organisms. However, there is no available research to indicate that this compound or its derivatives have been investigated as inhibitors of thioredoxin reductase from any parasitic source, including Entamoeba histolytica (EhTrxR).

Anti-inflammatory and Immunomodulatory Activities

The quinoxaline structure is a recognized pharmacophore in the development of anti-inflammatory agents. nih.govbenthamdirect.com Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response. nih.gov Research has highlighted that certain quinoxaline derivatives possess anti-inflammatory effects comparable to established drugs like indomethacin. unav.edunih.gov

A notable mechanism of action for the anti-inflammatory activity of quinoxaline derivatives is the inhibition of JNK Stimulatory Phosphatase-1 (JSP-1). nih.govresearchgate.net JSP-1, a member of the dual-specificity protein phosphatase (DSP) family, is a key regulator of c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov Dysfunctional JNK signaling is associated with a variety of human diseases, including inflammatory, vascular, and neurodegenerative conditions. nih.gov

A study focused on the synthesis of 6-aminoquinoxalines from the precursor 6-fluoroquinoxaline (B159336) found that some of these derivatives were potent inhibitors of JSP-1 in in-vitro biological assays. nih.govresearchgate.net This suggests that the quinoxaline core, particularly when substituted at the 6-position, can serve as a foundational structure for developing targeted inhibitors of JSP-1, thereby offering a therapeutic strategy for managing JNK-mediated inflammatory disorders. nih.govresearchgate.net Further research has identified quinoxalinylurea-based compounds as novel, reversible, and noncompetitive inhibitors of JSP-1. nih.gov

Dual-specificity phosphatases (DUSPs) are a class of protein phosphatases that dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues, playing a critical role in modulating signaling pathways. researchgate.net JSP-1 itself is a DUSP, and the broader family of DUSPs has been implicated as major modulators of critical signaling pathways that are dysregulated in various diseases. researchgate.net

DUSP22, another name for JSP-1, has been identified as a potential therapeutic target for inflammatory and proliferative disorders due to its role in JNK signaling. researchgate.net The development of small molecule inhibitors for DUSPs, including those based on the quinoxaline scaffold, represents a promising avenue for therapeutic intervention in diseases characterized by aberrant signaling through pathways like the mitogen-activated protein kinase (MAPK) cascades. nih.govresearchgate.net

Neuroprotective Effects and Receptor Interactions

Quinoxaline derivatives have been extensively studied for their interactions with key receptors in the central nervous system, demonstrating potential for neuroprotective applications.

The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and function, but its overactivation can lead to excitotoxicity and neuronal damage. nih.gov Physiological levels of NMDA receptor activity, however, are essential for neuronal survival. nih.gov Quinoxaline derivatives have been identified as high-affinity antagonists of the NMDA receptor-associated glycine (B1666218) binding sites. nih.gov

Compounds such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) inhibit glycine binding and the subsequent glutamate-stimulated receptor activity. nih.gov This antagonistic action at the glycine site suggests a mechanism by which these compounds can confer neuroprotection against excitotoxic insults. nih.govnih.gov The development of quinoxaline-based NMDA receptor modulators continues to be an area of interest for treating conditions where neuronal excitability is dysregulated. acs.org

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1 and OX2, is a key regulator of sleep, wakefulness, and arousal. nih.gov This system has become a significant target for the treatment of insomnia and other neuropsychiatric disorders. nih.gov

The development of orexin receptor antagonists has been a major focus of pharmaceutical research, leading to the approval of dual orexin receptor antagonists (DORAs) for insomnia. nih.govnih.gov While the direct activity of this compound on orexin receptors is not specified in the provided context, the broader class of heterocyclic compounds is central to the design of OXR antagonists. Research campaigns have focused on designing selective OX1 antagonists for treating conditions like stress and obsessive-compulsive behavior, or dual antagonists for sleep disorders. youtube.com The development of diverse chemical structures, including complex heterocyclic systems, continues to be a priority in the search for novel OXR ligands with improved therapeutic profiles. nih.govyoutube.com

Other Pharmacological Activities

Beyond their anti-inflammatory and neuroprotective roles, quinoxaline derivatives exhibit a wide spectrum of other pharmacological activities. They are recognized for their potential as anticancer, antibacterial, antiviral, and antifungal agents. nih.govbenthamdirect.com

A significant area of investigation is their role as protein kinase inhibitors for cancer therapy. ekb.eg Quinoxalines have been shown to be selective ATP-competitive inhibitors of numerous kinases involved in cancer progression, such as VEGFR, PDGFR, and EGFR. ekb.egrsc.org

For instance, certain novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and COX-2, showing potent anticancer activity against multiple cancer cell lines. rsc.org The data below highlights the inhibitory concentrations of select derivatives.

Table 1: Anticancer and Enzyme Inhibitory Activity of Selected Quinoxaline Derivatives Data sourced from RSC Publishing. rsc.org

| Compound | EGFR IC₅₀ (µM) | COX-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

|---|---|---|---|---|---|

| 4a | 0.3 | 0.11 | 3.21 | 3.54 | 4.12 |

| 5 | 0.9 | 0.15 | 4.11 | 4.31 | 4.54 |

| 11 | 0.6 | 0.09 | 0.81 | 1.02 | 1.14 |

| 13 | 0.4 | 0.08 | 2.13 | 2.54 | 2.91 |

| Celecoxib | - | 0.05 | - | - | - |

| Erlotinib | 0.04 | - | 7.8 | 8.2 | 9.5 |

IC₅₀ values represent the concentration required for 50% inhibition. MCF-7 (Breast), HepG-2 (Liver), HCT-116 (Colon) are human cancer cell lines. Celecoxib and Erlotinib are reference drugs.

This broad range of biological activities underscores the versatility of the quinoxaline scaffold as a privileged structure in medicinal chemistry, with derivatives of this compound representing a promising foundation for the development of novel therapeutic agents. nih.gov

Antidiabetic Activity

Quinoxaline derivatives have been identified as a promising class of heterocyclic compounds with potential antidiabetic and hypoglycemic activities. ekb.egekb.egfrontiersin.org Research has explored their efficacy in managing blood glucose levels through various mechanisms, positioning them as scaffolds for the development of new therapeutic agents for diabetes mellitus. nih.govijbpas.com

One of the primary mechanisms through which quinoxaline derivatives exert their antidiabetic effects is the inhibition of dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, these compounds can enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. Additionally, certain quinoxaline-based heterocyclic inhibitors have been designed to target the α-glucosidase enzyme. nih.gov Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing post-prandial hyperglycemia. nih.gov

A study involving the synthesis of a series of quinoxalinone derivatives identified compounds that exhibited potent hypoglycemic effects, with some being comparable to the positive control, Pioglitazone. frontiersin.org The proposed mechanism for these compounds included the alleviation of cellular oxidative stress and modulation of glucose transporter proteins. frontiersin.org While the general quinoxaline scaffold is a key feature in these studies, specific research detailing the antidiabetic activity of this compound derivatives is not extensively available in the current body of literature. The existing data, however, supports the potential of the quinoxaline core structure for designing novel antidiabetic agents. researchgate.net

Table 1: Examples of Quinoxaline Derivatives with Antidiabetic Activity

| Compound Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Quinoxalinedione Derivatives | DPP-4 Inhibition | Potent inhibition of DPP-IV enzyme | nih.gov |

| Quinoxaline Sulfonohydrazide Derivatives | α-Glucosidase Inhibition | Effective inhibition, outperforming acarbose | nih.gov |

Kinase Inhibition

The quinoxaline structure is a well-established pharmacophore for the development of protein kinase inhibitors, which are critical in oncology and other therapeutic areas. citedrive.com Quinoxaline derivatives have been shown to act as selective ATP-competitive inhibitors for a multitude of kinases, playing a crucial role in disrupting signaling pathways that are often dysregulated in diseases like cancer. ekb.egekb.eg

Research has demonstrated that these compounds can target a wide range of protein kinases, including:

Epidermal Growth Factor Receptor (EGFR) ekb.egekb.eg

Vascular Endothelial Growth Factor Receptor (VEGFR) ekb.egekb.eg

Platelet-Derived Growth Factor Receptor (PDGFR) ekb.egekb.eg

c-Met Proto-Oncogene (c-Met kinase) ekb.eglookchem.com

Janus Kinase (JAK) ekb.egekb.eg

Cyclin-Dependent Kinases (CDKs) ekb.egekb.eg

The mechanism of action often involves the nitrogen atoms of the quinoxaline ring forming hydrogen bonds within the ATP-binding pocket of the target kinase, thereby blocking its phosphotransferase activity. lookchem.com The versatility of the quinoxaline scaffold allows for synthetic modifications at various positions, enabling the optimization of potency and selectivity for specific kinases. lookchem.com For instance, novel pyrrolo[3,2-b]quinoxaline derivatives have been developed as potent tyrosine kinase inhibitors with significant anti-proliferative activity against various cancer cell lines. nih.gov Although the broader class of quinoxaline derivatives is extensively studied for kinase inhibition, specific investigations focused on this compound as a kinase inhibitor are not prominent in the reviewed literature.

Table 2: Quinoxaline Derivatives as Kinase Inhibitors

| Derivative Type | Target Kinase | Therapeutic Area | Reference |

|---|---|---|---|

| General Quinoxalines | EGFR, VEGFR, PDGFR, Src, c-Met, JAK, CDK | Cancer | ekb.egekb.eg |

| Pyrrolo[3,2-b]quinoxalines | Tyrosine Kinases (e.g., EphA3, LYN, BTK) | Cancer (Leukemia, Lymphoma) | nih.gov |

Ion Channel Regulation

The investigation of quinoxaline derivatives as modulators of ion channel activity is a less explored area compared to their roles in kinase or enzyme inhibition. Ion channels are critical membrane proteins that regulate the flow of ions across cell membranes, and their modulation can have profound physiological effects.

A search of the scientific literature reveals limited information specifically linking this compound or its close analogues to ion channel regulation. However, related structures have shown activity in this area. For example, certain tetrahydroquinoxaline sulfonamide derivatives have been patented as inhibitors of sodium channels, with potential applications in treating pain disorders. mdpi.com It is important to note that tetrahydroquinoxalines have a saturated pyrazine (B50134) ring, which differentiates them structurally and electronically from the aromatic quinoxaline core. Therefore, direct extrapolation of these findings to this compound is not feasible. At present, there is a lack of specific research data detailing the effects of this compound derivatives on the function of various ion channels.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of Halogen Substituents (Bromine and Fluorine) on Biological Activity

Halogens are frequently incorporated into bioactive molecules to modulate their electronic properties, lipophilicity, and metabolic stability. In the case of 5-Bromo-6-fluoroquinoxaline, the specific nature and placement of the bromine and fluorine atoms are pivotal in defining its biological profile. Halogen-containing quinoid compounds are known to be used as pesticides and have been studied for their anticancer properties. biointerfaceresearch.com

The arrangement of substituents on the quinoxaline (B1680401) ring significantly impacts biological activity. While specific studies on the isomers of this compound are not extensively detailed in the reviewed literature, general principles of SAR in quinoxaline derivatives underscore the importance of substituent placement. For instance, in other halogenated quinolines, moving a halogen from one position to another can drastically alter the compound's interaction with target proteins, potentially switching it from an agonist to an antagonist or altering its selectivity profile. Compounds with halogen groups at positions 6 and 7 of the quinoxaline core have been suggested as a basis for developing antimalarial and antileishmanial agents. researchgate.net The specific 5-bromo-6-fluoro arrangement will create a unique electronic and steric profile that dictates its binding affinity and efficacy at a given biological target.

The introduction of halogen atoms, particularly the highly electronegative fluorine, can significantly alter the electronic nature of the quinoxaline ring. Fluorine's strong electron-withdrawing effect can lower the pKa of nearby nitrogen atoms, influencing hydrogen bonding capabilities. mdpi.com This modification of the molecule's electrostatic potential is crucial for its interaction with biological macromolecules. mdpi.com

Furthermore, fluorine substitution can enhance metabolic stability. The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov This can lead to an increased half-life and improved bioavailability. The bromine atom also contributes to the electrophilic character of the molecule and can influence its metabolic fate, although it is generally more susceptible to metabolic processes than fluorine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

In the development of QSAR models for quinoxaline derivatives, a variety of physicochemical descriptors are employed to quantify aspects of their molecular structure. nih.govnih.gov These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Common Physicochemical Descriptors in Quinoxaline QSAR:

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Electrostatic field descriptors | Describe the electronic distribution and reactivity of the molecule, influencing interactions with biological targets. nih.govniscpr.res.in |

| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Quantify the size and shape of the molecule, which are critical for fitting into a binding site. nih.govnih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic-hydrophilic distance | Measure the lipophilicity of the molecule, affecting membrane permeability and solubility. nih.govnih.gov |

Predictive QSAR models for quinoxaline derivatives have been developed for various biological activities, including anticancer and anti-tubercular effects. nih.govnih.gov These models, often built using statistical methods like multiple linear regression (MLR) or machine learning algorithms, can identify which combination of descriptors is most important for a particular activity. nih.gov For instance, a 2D-QSAR model for anticancer quinoxalines identified descriptors like energy dispersive (Epsilon3), Zcomp Dipole, and most hydrophobic-hydrophilic distance (XA) as being significant for predicting activity. nih.gov Such models provide a framework for understanding how the specific structural features of this compound, such as its halogen substitution pattern, contribute to its predicted biological activity.

Correlation of Electronic Parameters with Reactivity and Activity

The electronic properties of substituents on the quinoxaline ring are critical determinants of the molecule's reactivity and biological activity. In this compound, the benzene (B151609) ring of the quinoxaline scaffold is substituted with two halogen atoms, bromine at position 5 and fluorine at position 6. Both fluorine and bromine are highly electronegative and act as electron-withdrawing groups, primarily through a negative inductive effect (-I). This withdrawal of electron density significantly influences the chemical and biological characteristics of the molecule.

The electron-withdrawing nature of these substituents deactivates the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution. This altered reactivity is a key factor in its utility as a synthetic intermediate. Studies on the formation of other quinoxaline derivatives have established a clear structure-reactivity relationship. For instance, in the condensation reaction between substituted 1,2-phenylenediamines and benzil, electron-donating substituents were found to accelerate the reaction, while electron-attracting substituents, such as halogens, retard it. doaj.org A Hammett correlation for this reaction yielded a ρ value of -0.96, confirming that the reaction is sensitive to electronic effects and that the phenylenediamine component acts as a nucleophile. doaj.org This indicates that the reduced electron density on the ring of a compound like this compound would slow down similar condensation reactions.

From a biological activity perspective, the electronic parameters are equally crucial. The electron density distribution affects how the molecule interacts with biological targets, such as enzymes or receptors. researchgate.net For many classes of biologically active compounds, a correlation exists between electrochemical properties and bioactivity. Studies on some quinoxaline derivatives have shown that compounds with less negative reduction potentials, indicating a higher affinity for electrons, tend to exhibit greater biological activity. abechem.com The presence of two strong electron-withdrawing groups in this compound would likely lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a better electron acceptor and potentially enhancing its activity in biological systems where redox processes are important.

General SAR studies on quinoxaline derivatives have repeatedly shown that electron-withdrawing groups can significantly modulate biological effects. mdpi.com For example, in some series of anticancer quinoxalines, the presence of an electron-withdrawing group like a nitro group was found to decrease activity, whereas in other cases, halogens like chlorine were part of highly active structures. mdpi.com This highlights that the effect is highly dependent on the specific biological target and the rest of the molecular structure. The systematic placement of electron-withdrawing halogens, as seen in this compound, is a common strategy in medicinal chemistry to fine-tune the electronic properties of a lead compound to optimize its interaction with a target binding site. nih.gov

| Parameter | Influence of Bromo and Fluoro Substituents | Consequence for this compound |

| Inductive Effect | Strong electron withdrawal (-I effect) from both Br and F. | Decreased electron density on the quinoxaline ring system. |

| Reactivity | Deactivation towards electrophilic attack; activation towards nucleophilic attack. | Slower condensation reactions; useful intermediate for nucleophilic substitution. doaj.org |

| Redox Potential | Expected to have a less negative reduction potential. | Enhanced electron-accepting ability, which can correlate with higher biological activity in certain systems. abechem.com |

| Target Interaction | Modulates the molecule's ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological macromolecules. | The specific electronic distribution influences binding affinity and specificity for biological targets. |

Comparative Analysis with Structurally Similar Compounds and Functional Analogs

The biological and chemical properties of this compound can be better understood through a comparative analysis with structurally related compounds. Variations in the type and position of substituents on the quinoxaline or related heterocyclic scaffolds can lead to significant differences in activity. nih.govresearchgate.net

Structurally Similar Halogenated Quinoxalines and Quinolines:

Comparing this compound with other halogenated analogs reveals the nuanced role of halogen substitution. For instance, replacing fluorine with chlorine (as in 5-Bromo-6-chloroquinoxaline) would alter the electronic and steric properties. While both are electron-withdrawing, fluorine is more electronegative but bromine and chlorine are more polarizable and capable of forming stronger halogen bonds, which can be crucial for target binding. The position of the halogens is also vital; a shift in their location on the ring would redistribute the electron density differently, impacting reactivity and molecular recognition by biological targets.

Functional Analogs:

A key functional analog is Brimonidine, an α2-adrenergic agonist used to treat glaucoma. nih.gov The chemical name for Brimonidine is 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. nih.gov This compound contains the core 5-bromo-quinoxalin-6-amine structure, highlighting the importance of this scaffold in medicinal chemistry. In this case, the fluorine at position 6 of this compound is replaced by an amino group linked to an imidazoline (B1206853) ring. This substantial change introduces a basic, ionizable group that is critical for the drug's interaction with its G-protein coupled receptor target. The bromine at position 5, however, is retained, suggesting its importance for the activity of this class of compounds, possibly by contributing to the binding affinity or modulating the electronic properties of the adjacent amino group.

The comparison underscores that while the quinoxaline ring is a versatile and privileged scaffold in drug discovery, the specific nature, position, and combination of substituents are what ultimately define its biological function. sapub.org

| Compound | Core Structure | Substituents | Key Structural/Functional Difference from this compound |

| This compound | Quinoxaline | 5-Bromo, 6-Fluoro | Reference compound. |

| 5-Bromo-6-chloroquinoxaline | Quinoxaline | 5-Bromo, 6-Chloro | Chlorine is less electronegative but larger and more polarizable than fluorine. |

| 5-Bromo-6-fluoroquinoline | Quinoline (B57606) | 5-Bromo, 6-Fluoro | Quinoline core has one N atom versus two in quinoxaline, altering electronic properties. nih.gov |

| Brimonidine | Quinoxaline | 5-Bromo, 6-(2-imidazolin-2-ylamino) | The 6-fluoro group is replaced by a bulky, basic amino-imidazoline group, conferring specific pharmacological activity as an α2-adrenergic agonist. nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoxaline (B1680401) derivatives to predict a range of properties, from molecular geometries to spectroscopic features.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to calculate these energies for quinoxaline derivatives. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is a desirable trait for applications in electronics, such as organic solar cells. nih.govresearchgate.net For drug design, these electronic parameters can be correlated with the biological activity of the compounds. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Quinoxaline Derivatives Note: These values are for illustrative purposes and represent different quinoxaline compounds studied in various research contexts, not specifically 5-Bromo-6-fluoroquinoxaline.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study |

| Quinoxaline-based Dyes | -5.5 to -6.5 | -2.0 to -3.5 | ~2.5 - 3.5 | Theoretical investigation for photovoltaic effects nih.gov |

| Anti-tuberculosis Quinoxalines | Varies | Varies | < 4.0 | Relationship between electronic properties and drug activity researchgate.net |

| Substituted Quinoxalines | -6.646 | -1.816 | 4.83 | DFT Studies on Quinoline (B57606) (related structure) scirp.org |

Elucidation of Reaction Pathways, Intermediates, and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying stable intermediates, transition states, and the energy barriers associated with each step. For the synthesis of quinoxalines, which often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, DFT can model the entire reaction coordinate. researchgate.netnih.gov

For example, theoretical studies have been used to investigate the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide through a cycloaddition reaction. scispace.com By calculating the energies of reactants, intermediates, and products, researchers can propose a detailed, stepwise mechanism. scispace.com These calculations can explain the role of catalysts, predict the most likely reaction pathway, and rationalize the observed product yields and selectivities, providing a molecular-level understanding that complements experimental observations. researchgate.net

DFT provides a reliable method for predicting various spectroscopic properties, including vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. scirp.orgresearchgate.net By calculating these spectra for a proposed structure, researchers can compare the theoretical data with experimental results to confirm the identity and purity of a synthesized compound like a quinoxaline derivative. researchgate.net

For instance, vibrational frequencies are calculated from the optimized molecular geometry, and a scaling factor is often applied to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. nih.govresearchgate.net The strong correlation between calculated and experimental spectra validates the computational model and provides a detailed assignment of spectral features to specific molecular motions or electronic transitions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govekb.eg This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a drug's activity.

Numerous studies have employed molecular docking to investigate the potential of quinoxaline derivatives as inhibitors of various enzymes and receptors implicated in diseases like cancer. For example, quinoxalines have been docked into the active sites of targets such as:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A key target in angiogenesis, the formation of new blood vessels that tumors need to grow. Docking studies have shown that quinoxaline derivatives can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the VEGFR-2 active site, such as ASP 1044 and GLU 883, explaining their potential as anti-angiogenic agents. ekb.egekb.eg

EGFR (Epidermal Growth Factor Receptor): A protein often overexpressed in various cancers. Docking simulations help identify quinoxaline compounds that can act as EGFR inhibitors, a promising strategy for cancer therapy. nih.govrsc.org

β-tubulin: A protein involved in cell division. Docking studies have identified quinoxaline derivatives that bind to the tubulin protein, suggesting they could act as anticancer agents by disrupting microtubule formation. nih.gov

The results of docking simulations are often expressed as a binding affinity or docking score (in kcal/mol), where a more negative value indicates a more favorable binding interaction.

Table 2: Examples of Molecular Docking Studies on Quinoxaline Derivatives Note: The specific compounds and targets listed are from various studies on the quinoxaline scaffold.

| Quinoxaline Derivative Class | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) | Reference Study |

| Anticancer Agents | VEGFR-2 (PDB: 2OH4) | ASP 1044, GLU 883 | -11.93 to -17.11 | Molecular Docking Approach as Anticancer Agents ekb.egekb.eg |

| EGFR Inhibitors | EGFR | Not specified | Not specified | Design as anticancer agents nih.gov |

| Dual EGFR/COX-2 Inhibitors | COX-2 | Not specified | Good correlation with bio-activity | Synthesis and molecular docking rsc.org |

| Anti-tubulin Agents | β-tubulin (PDB: 4O2B) | Not specified | Best hit '8a' binds in active site | 2D-QSAR Modeling of Anticancer Agents nih.gov |

Cheminformatics and Data-Driven Approaches in Drug Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery. A key technique in this field is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as, for example, anticancer or anti-tubercular agents. nih.govnih.gov The process involves:

Calculating Molecular Descriptors: A large number of numerical values (descriptors) are calculated for each molecule, representing its topological, electronic, steric, and hydrophobic properties. nih.gov

Feature Selection: Advanced algorithms, such as genetic algorithms (GA) or simulated annealing (SA), are used to select the most relevant descriptors that correlate with biological activity. nih.gov

Model Building: A mathematical model (e.g., using partial least squares or artificial neural networks) is constructed that links the selected descriptors to the observed activity (e.g., IC50 values). nih.govnih.gov

A robust QSAR model, validated with both internal and external test sets of compounds, can then be used to predict the activity of new, unsynthesized quinoxaline derivatives. researchgate.net This data-driven approach allows for the virtual screening of large compound libraries and the rational design of new molecules with potentially enhanced potency, saving significant time and resources in the drug development pipeline. nih.govresearchgate.net

Advanced Applications and Emerging Research Directions

Materials Science Applications

The quinoxaline (B1680401) scaffold is a significant component in the design of novel organic materials due to its electron-deficient nature, which is beneficial for creating electron-transporting materials. The introduction of halogen atoms, such as bromine and fluorine, can further modulate the electronic properties, solubility, and solid-state packing of these materials, making 5-Bromo-6-fluoroquinoxaline a compound of interest for further investigation.

Organic Semiconductor Research

Quinoxaline derivatives are actively researched for their potential as n-type organic semiconductors. The electron-withdrawing pyrazine (B50134) ring within the quinoxaline structure facilitates electron transport. The strategic placement of electron-withdrawing groups, like fluorine, can enhance these properties. While specific studies on this compound are not detailed in available research, its core structure suggests it could serve as a valuable building block in the synthesis of larger, high-performance organic semiconductor molecules.

Solid State Emitters

The development of efficient solid-state emitters is crucial for next-generation lighting and display technologies. Quinoxaline derivatives have been incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. The heavy bromine atom in this compound could potentially influence the spin-orbit coupling in derived molecules, which is a key factor in designing efficient phosphorescent or TADF emitters. However, dedicated research on this compound for this purpose has not been found.

Sensor Development

The development of selective and sensitive chemical sensors is a rapidly growing area of research. The quinoxaline core, with its nitrogen atoms, can act as a binding site for analytes, and its fluorescent properties can be modulated upon binding, making it a suitable platform for chemosensors.

Colorimetric Sensing Probes (e.g., for Metal Ions)

Colorimetric sensors offer a straightforward method for detecting analytes through a visible color change. While the general principle of using heterocyclic compounds for metal ion sensing is well-established, there are no specific reports on the use of this compound as a colorimetric probe for metal ions.

Fluorescent Chemosensors

Fluorescent chemosensors can provide high sensitivity for the detection of various chemical species. The fluorescence of a molecule can be altered by the presence of an analyte through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Although the quinoxaline moiety is known to be a part of some fluorescent systems, specific research demonstrating the application of this compound as a fluorescent chemosensor is not currently available.

pH Indicators

Currently, there is a lack of specific research in publicly available scientific literature detailing the application of this compound as a pH indicator. While the quinoxaline scaffold is known for its chromophoric and fluorophoric properties, which are essential for indicators, dedicated studies for this particular halogenated derivative in pH sensing are not documented.

Radiopharmaceutical Development (e.g., PET Ligands)

The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging is a critical area of medical research. PET ligands must be labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). Quinoxaline derivatives are being explored as scaffolds for these ligands due to their ability to interact with biological targets. While this compound has not been specifically developed as a clinical PET ligand, the strategies for creating such molecules are well-established and could be applied to this compound. The key is the introduction of the ¹⁸F isotope into the aromatic structure.

Cu-Mediated ¹⁸F-Fluorination Strategies

Copper-mediated radiofluorination has become a vital technique for synthesizing ¹⁸F-labeled aromatic compounds for PET imaging. nih.govnih.gov This method is advantageous for its compatibility with a wide range of functional groups and its ability to be automated for producing high specific activity radiotracers. nih.govosti.gov The process often involves the fluorination of aryl boronic acids or arylstannanes as precursors. nih.govresearchgate.net

This approach has successfully overcome many challenges associated with traditional fluorination methods, making it a valuable strategy for labeling aromatic systems with ¹⁸F. researchgate.net For a compound like this compound, a precursor could theoretically be synthesized and then subjected to a Cu-mediated reaction to replace a substituent (like a bromine or a precursor group at another position) with the ¹⁸F isotope, thereby creating a potential PET tracer. The efficiency of these methods allows for the production of PET tracers with improved radiochemical yields, even with low precursor amounts. nih.gov

Table 1: Comparison of Copper-Mediated Radiofluorination Precursors

| Precursor Type | Key Advantages | Relevant Tracers Synthesized |

|---|---|---|

| Aryl Boronic Acids/Esters | Air-stable precursors, efficient reaction | [¹⁸F]F-Phenylalanine, [¹⁸F]F-DOPA |

| Arylstannanes | Compatible with diverse functional groups | [¹⁸F]MPPF |

Catalytic Roles

While this compound is typically a product of chemical synthesis rather than a catalyst itself, the synthesis of the broader quinoxaline class of compounds heavily relies on advanced catalytic methods. The development of efficient and environmentally friendly catalytic systems is crucial for producing these valuable heterocyclic compounds.

Heterogeneous Catalysis in Quinoxaline Synthesis

Heterogeneous catalysis offers significant advantages for the synthesis of quinoxaline derivatives, including catalyst reusability, easy separation from the reaction mixture, and the production of pure final products. tandfonline.com The classic method for synthesizing quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, a reaction that traditionally required high temperatures and strong acid catalysts. nih.govscispace.com Modern heterogeneous catalysts allow these reactions to proceed under much milder conditions, often at room temperature. tandfonline.comnih.gov

Various inorganic solids, such as metal oxides, have been employed as effective heterogeneous catalysts due to their stability, large surface area, and economic viability. tandfonline.com For instance, a binary metal oxide of Al₂O₃–ZrO₂ has been shown to be a highly efficient, bifunctional catalyst for quinoxaline synthesis. tandfonline.com Another approach uses Keggin heteropolyoxometalates supported on alumina, which also demonstrates high yields and can be recycled. nih.govscispace.com Metal-Organic Frameworks (MOFs) functionalized with sulfonic acid groups have also been developed as solid acid catalysts, providing high yields in shorter reaction times under mild conditions. rsc.org

Table 2: Performance of Various Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AlCuMoVP | o-phenylenediamine (B120857), Benzil | Toluene | 25 | 92 | nih.gov |

| Al₂O₃–ZrO₂ | o-phenylenediamine, Phenacyl bromide | DMF | Room Temp | Excellent | tandfonline.com |

Therapeutic Repurposing of Quinoxaline Derivatives

The quinoxaline scaffold is a foundational structure in a wide array of compounds with significant biological activities. ipp.pt Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with proven efficacy against various tumors. nih.govresearchgate.net They are also key components in antibiotics like echinomycin and have shown potential as antiviral, antibacterial, antimalarial, and anti-inflammatory agents. nih.govipp.pt

This broad spectrum of activity makes the quinoxaline family a prime candidate for therapeutic repurposing. This strategy involves exploring existing drugs or well-studied chemical scaffolds for new therapeutic uses. nih.gov Given the urgent need for new treatments, particularly for respiratory viral pathogens and drug-resistant bacteria, repurposing offers an accelerated path to clinical application. ipp.ptnih.gov

The known mechanisms of action of quinoxalines, for example in oncology, provide valuable insights into how derivatives could be modified to target viral proteins or replication pathways. nih.gov By leveraging the extensive existing knowledge of their chemical properties and biological effects, researchers can rationally design or screen libraries of quinoxaline derivatives, including compounds like this compound, for new therapeutic applications against emerging and persistent diseases. researchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Echinomycin |

| [¹⁸F]F-Phenylalanine |

| [¹⁸F]F-DOPA |

| [¹⁸F]MPPF |

| [¹⁸F]AC261066 |

| AlCuMoVP (Alumina-supported Copper Heteropolyoxometalate) |

| Al₂O₃–ZrO₂ (Alumina-Zirconia) |

| MIL-101-Cr–NH–RSO₃H (Functionalized Metal-Organic Framework) |

| o-phenylenediamine |

| Benzil |

| Phenacyl bromide |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Electronic Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromo-6-fluoroquinoxaline. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, researchers can map the precise arrangement of atoms and probe the electronic environment within the molecule.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the quinoxaline (B1680401) core. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen, bromine, and fluorine atoms. Protons on the pyrazine (B50134) ring typically appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring due to the deshielding effect of the nitrogen atoms. libretexts.org The protons on the benzene portion of the quinoxaline ring will exhibit shifts influenced by the bromo and fluoro substituents. Aromatic protons generally resonate in the 6.0–8.7 ppm range. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Carbons bonded directly to electronegative atoms like nitrogen, bromine, and fluorine will be significantly deshielded, resulting in larger chemical shift values. msu.edu Aromatic carbons typically appear in the 100-150 ppm range. msu.edu The specific shifts help confirm the substitution pattern on the quinoxaline ring.

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org It provides a distinct signal for the fluorine atom in this compound. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, offering valuable data on the influence of the adjacent bromo group and the quinoxaline ring system. The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex structures. wikipedia.org

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical ranges for similar structural motifs.

| Nucleus | Predicted Chemical Shift (ppm) | Key Influences |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 9.0 | Deshielding by nitrogen atoms; effects of Br and F substituents. |

| ¹³C (Aromatic) | 110 - 160 | Direct attachment to N, Br, and F causes significant downfield shifts. |

| ¹⁹F | -100 to -140 | Electronic environment of the aromatic ring; presence of adjacent Br. |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Degradation Product Analysis

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound and for studying its fragmentation patterns. The exact mass of the compound is 227.9596 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The isotopic pattern observed in the mass spectrum, resulting from the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), serves as a definitive characteristic for identifying the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is invaluable for:

Purity Assessment: LC-MS can separate this compound from impurities, starting materials, and by-products, with the mass spectrometer confirming the identity of each separated component.

Degradation Studies: The technique is employed to identify and quantify degradation products that may form under various stress conditions (e.g., photolytic, thermal, acidic, basic). nih.govumsystem.edu By analyzing the mass-to-charge ratio (m/z) of the degradation products, potential degradation pathways can be elucidated. nih.gov

X-ray Crystallography for Three-Dimensional Structure and Regioselectivity Confirmation

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule by determining the precise spatial arrangement of atoms in a single crystal. For this compound, this technique can definitively confirm:

Molecular Geometry: It yields precise bond lengths, bond angles, and torsion angles within the molecule.

Regioselectivity: The exact positions of the bromine and fluorine atoms on the quinoxaline ring (position 5 and 6, respectively) are unequivocally established.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, providing insight into non-covalent interactions such as π-π stacking or halogen bonding.

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum reveals the wavelengths of light the molecule absorbs. Quinoxaline derivatives typically exhibit multiple absorption bands. nih.gov Strong absorptions in the UV region (around 250-325 nm) are generally attributed to π-π* transitions within the aromatic system. nih.govscholaris.ca Weaker absorptions at longer wavelengths (around 350-410 nm) can be assigned to n-π* transitions involving the non-bonding electrons on the nitrogen atoms. nih.govscholaris.ca The positions of these absorption maxima (λmax) are influenced by the electronic effects of the bromo and fluoro substituents.

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. nih.gov Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. This provides information on the molecule's emission wavelength (λem), fluorescence quantum yield, and lifetime. These properties are crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox behavior of this compound. By measuring the current response to a varying applied potential, CV can determine the oxidation and reduction potentials of the compound. For quinoxaline derivatives, the pyrazine ring often acts as the primary redox center, undergoing reduction in one or more steps. uaeu.ac.aeabechem.com These studies have shown that the reduction process for quinoxalines is often a two-electron, two-proton process. uaeu.ac.ae The presence of electron-withdrawing groups like bromine and fluorine is expected to make the molecule easier to reduce. This information is vital for understanding the compound's electronic structure and for its potential application in areas such as redox flow batteries or electrocatalysis. nsf.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching libretexts.org |

| Aromatic C=C / C=N | 1600 - 1400 | Ring Stretching libretexts.org |

| C-F (Aryl) | 1270 - 1100 | Stretching |

| C-Br (Aryl) | 690 - 515 | Stretching libretexts.org |

| Aromatic C-H | 900 - 675 | Out-of-Plane Bending libretexts.org |

The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the compound. msu.edu

Chromatographic Techniques (e.g., HPLC, Preparative HPLC) for Purity Assessment and Kinetic Profiling

Chromatographic techniques are essential for the separation, purification, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a sample. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from any impurities. The purity is typically determined by integrating the peak area of the compound relative to the total area of all peaks detected (often by a UV detector).

Preparative HPLC: When high-purity samples are required for further studies, preparative HPLC is used. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, allowing for the isolation of the pure compound.

Kinetic Profiling: HPLC is also a powerful tool for monitoring the progress of chemical reactions. By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, one can track the consumption of starting materials and the formation of the product (this compound). This kinetic data is crucial for optimizing reaction conditions, such as temperature, time, and catalyst loading.

Stability and Formulation Studies for Research Purposes

Stability-by-Design (SbD) Studies